REACTION_CXSMILES
|
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[C:8]([C:10]([OH:12])=O)[CH:7]=[CH:6][C:5]=12.[F:13][C:14]1[CH:15]=[C:16]([CH:25]=[CH:26][CH:27]=1)[O:17][C:18]1[S:22][C:21]([CH2:23][NH2:24])=[CH:20][CH:19]=1.F[P-](F)(F)(F)(F)F.N1([P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1.C(N(CC)CC)C>CN(C)C=O.C(OCC)(=O)C.O>[F:13][C:14]1[CH:15]=[C:16]([CH:25]=[CH:26][CH:27]=1)[O:17][C:18]1[S:22][C:21]([CH2:23][NH:24][C:10]([C:8]2[CH:7]=[CH:6][C:5]3[N:4]([CH:3]=[CH:2][N:1]=3)[CH:9]=2)=[O:12])=[CH:20][CH:19]=1 |f:2.3|
|
Name
|
|
Quantity
|
87 mg
|
Type
|
reactant
|
Smiles
|
N=1C=CN2C1C=CC(=C2)C(=O)O
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(OC2=CC=C(S2)CN)C=CC1
|
Name
|
benzotriazol-1-yl-tris(dimethylamino)phosphonium hexafluorophosphate
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)[P+](N(C)C)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 40 minutes at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic layer was washed twice with water
|
Type
|
ADDITION
|
Details
|
Silica gel was added to the organic layer, solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated in vacuo for adsorption, purification
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(OC2=CC=C(S2)CNC(=O)C=2C=CC=3N(C2)C=CN3)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.25 mmol | |
AMOUNT: MASS | 90 mg | |
YIELD: PERCENTYIELD | 45.4% | |
YIELD: CALCULATEDPERCENTYIELD | 46.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |